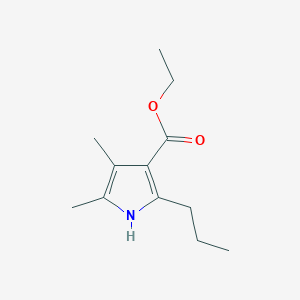
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H8BrNO4 It is a derivative of indanone, characterized by the presence of bromine, methoxy, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of 7-methoxyindan-1-one followed by nitration. The reaction conditions often require the use of bromine and nitric acid as reagents, with the process being carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 4-Bromo-7-methoxy-6-aminoindan-1-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted indanones, aminoindanones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups contribute to the compound’s overall reactivity and specificity in targeting certain pathways .
相似化合物的比较
Similar Compounds
- 4-Bromo-7-methoxyindan-1-one
- 4-Bromo-7-hydroxyindan-1-one
- 4-Bromo-7-methoxy-6-aminoindan-1-one
Uniqueness
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research .
属性
分子式 |
C10H8BrNO4 |
|---|---|
分子量 |
286.08 g/mol |
IUPAC 名称 |
4-bromo-7-methoxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8BrNO4/c1-16-10-7(12(14)15)4-6(11)5-2-3-8(13)9(5)10/h4H,2-3H2,1H3 |
InChI 键 |
UXHSPIXXKKOPLF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1[N+](=O)[O-])Br)CCC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8447443.png)



![3,5-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-YL]-1H-pyrazole-4-carboxylic acid](/img/structure/B8447469.png)


![6,6-Diethoxybicyclo[3.2.0]heptan-2-one](/img/structure/B8447480.png)
![4-Chloro-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazin-2-yl-amine](/img/structure/B8447482.png)
